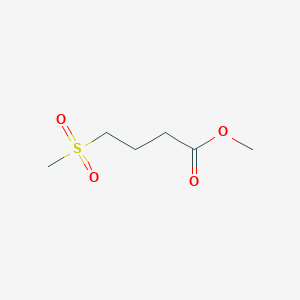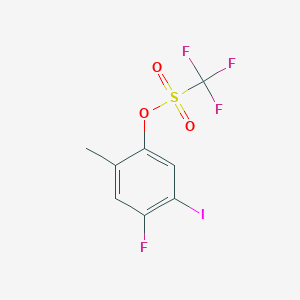
4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate: is a chemical compound with the molecular formula C8H5F4IO3S and a molecular weight of 384.09 g/mol . It is characterized by the presence of fluorine, iodine, and trifluoromethanesulphonate groups attached to a methylphenyl ring. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate typically involves the following steps:
Starting Material: The synthesis begins with 4-Fluoro-2-methylphenol.
Iodination: The phenol group is iodinated using iodine and an oxidizing agent such as sodium iodate or iodine monochloride.
Trifluoromethanesulphonation: The iodinated product is then reacted with trifluoromethanesulphonic anhydride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Electrophilic Aromatic Substitution: The fluorine and iodine substituents can direct electrophilic aromatic substitution reactions to specific positions on the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Electrophilic Aromatic Substitution: Electrophiles like bromine, chloromethyl methyl ether, or nitronium tetrafluoroborate in solvents like dichloromethane or acetonitrile.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, or amines.
Cross-Coupling Reactions: Formation of biaryl compounds, alkenes, or alkynes.
Electrophilic Aromatic Substitution: Formation of brominated, chloromethylated, or nitrated derivatives.
Scientific Research Applications
Chemistry: 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate is used as an intermediate in the synthesis of complex organic molecules. Its functional groups make it a valuable building block for constructing various chemical entities.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a precursor for radiolabeled compounds in imaging studies
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique reactivity allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate primarily involves its ability to participate in nucleophilic substitution and cross-coupling reactions. The trifluoromethanesulphonate group acts as a good leaving group, facilitating nucleophilic attack. The iodine atom enables cross-coupling reactions through the formation of palladium complexes, which then undergo oxidative addition and reductive elimination to form new carbon-carbon bonds.
Comparison with Similar Compounds
- 4-Fluoro-2-methylphenyl trifluoromethanesulphonate
- 4-Iodo-2-methylphenyl trifluoromethanesulphonate
- 4-Fluoro-5-bromo-2-methylphenyl trifluoromethanesulphonate
Uniqueness: 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate is unique due to the presence of both fluorine and iodine atoms on the aromatic ring. This combination of substituents provides distinct reactivity patterns and allows for selective functionalization in synthetic chemistry. The trifluoromethanesulphonate group further enhances its utility as a versatile intermediate in various chemical transformations.
Properties
IUPAC Name |
(4-fluoro-5-iodo-2-methylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4IO3S/c1-4-2-5(9)6(13)3-7(4)16-17(14,15)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTWSZOWCIJNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4IO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2440554.png)
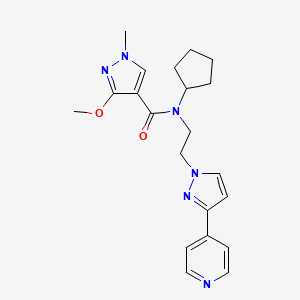
![5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440556.png)
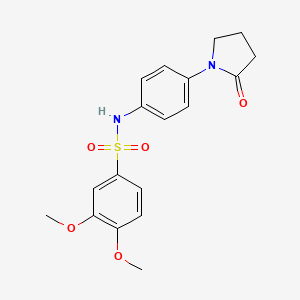

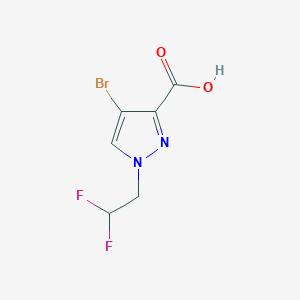
![N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl))carboxamide](/img/structure/B2440563.png)
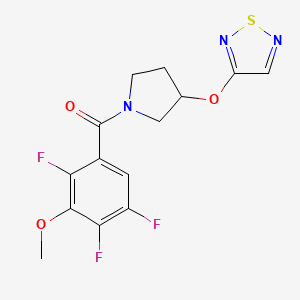
![4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440568.png)
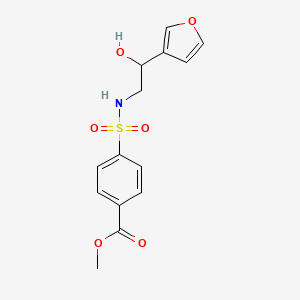
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide](/img/structure/B2440571.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2440572.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2440574.png)
